2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(3-methoxyphenyl)methyl]acetamide
Description
This compound is a quinazolinone-derived acetamide featuring a 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl core linked to an N-(3-methoxyphenyl)methylacetamide moiety. Its structure combines a heterocyclic quinazolinone scaffold with a substituted benzyl group, which is hypothesized to influence bioactivity, solubility, and target binding. The chlorine atom at position 6 of the quinazolinone ring may enhance electrophilic interactions, while the 3-methoxybenzyl group could modulate lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c1-31-19-9-5-6-16(12-19)14-26-22(29)15-28-21-11-10-18(25)13-20(21)23(27-24(28)30)17-7-3-2-4-8-17/h2-13H,14-15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORGFGAVOSADBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(3-methoxyphenyl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the chloro and phenyl substituents. The final step involves the acylation of the quinazolinone derivative with 3-methoxybenzylamine under specific reaction conditions, such as the use of a suitable solvent (e.g., dichloromethane) and a coupling reagent (e.g., EDCI or DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and solvents is also crucial to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(3-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of new compounds with different substituents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(3-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Quinazolinone Core
- G515-0143 (2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-ethoxyphenyl)acetamide): Key Difference: Replacement of the 3-methoxybenzyl group with a 4-ethoxyphenyl substituent. This compound demonstrated moderate activity in preliminary screening assays . Structural Data: Molecular formula C24H20ClN3O3 (vs. C24H20ClN3O3 for the target compound), highlighting identical backbone differences in substituent positioning .
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide :
- Key Difference : Dichlorophenylmethyl group instead of 3-methoxybenzyl, and a 2,4-dioxoquinazoline core.
- Impact : The dichlorophenyl group introduces steric bulk and electron-withdrawing effects, which may improve target affinity but reduce metabolic stability. This compound showed anticonvulsant activity in rodent models .
Variations in the Acetamide Side Chain
- 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor): Key Difference: A herbicidal acetamide with diethylphenyl and methoxymethyl substituents.
- N-(3-Methoxyphenyl)-2-(1H-pyrazole-1-yl)acetamide derivatives: Key Difference: Replacement of the quinazolinone core with a pyrazole ring.
Functional Group Modifications
- 2-(4-Chloro-3-fluorophenyl)-N-(2-dimethylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide: Key Difference: Fluorine and dimethylamino substituents on the quinazolinone ring. Impact: Fluorine enhances electronegativity and metabolic stability, while the dimethylamino group introduces basicity, possibly improving solubility. This compound is under investigation for kinase inhibition .
Pharmacological and Physicochemical Properties
Table 1: Comparative Properties of Selected Acetamide Derivatives
*LogP values estimated via computational methods.
Research Findings and Trends
- Quinazolinone vs. Pyrazole Cores: Quinazolinone derivatives generally exhibit higher rigidity and stronger π-π interactions with biological targets compared to pyrazole analogs, making them preferable for enzyme inhibition .
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, F) on the quinazolinone ring enhance electrophilic interactions, while alkoxy groups (e.g., methoxy, ethoxy) on the benzyl side chain balance lipophilicity and solubility .
- Metabolic Stability : Compounds with halogenated aromatic rings (e.g., dichlorophenyl) show slower hepatic clearance but may incur toxicity risks, whereas methoxy/ethoxy derivatives are more metabolically labile .
Biological Activity
The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(3-methoxyphenyl)methyl]acetamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula
- C : 23
- H : 22
- Cl : 1
- N : 3
- O : 2
Structural Features
The compound includes:
- A quinazolinone core , which is common in many biologically active compounds.
- A chloro group that may enhance biological activity.
- An acetanilide moiety that can influence pharmacokinetics and bioavailability.
Biological Activity Overview
Quinazoline derivatives have been extensively studied for various pharmacological effects. The biological activities of this compound include:
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, studies involving similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis through mitochondrial pathways and caspase activation .
The proposed mechanisms of action for quinazoline derivatives typically involve:
- Inhibition of key signaling pathways : Many quinazoline compounds inhibit receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation and survival.
- Induction of apoptosis : Activation of intrinsic and extrinsic apoptotic pathways has been observed with certain derivatives, leading to increased caspase activity and cell death .
- Impact on mitochondrial function : Quinazoline derivatives have been shown to disrupt mitochondrial membrane potential, leading to cytochrome c release and subsequent apoptosis .
Other Biological Activities
Beyond anticancer effects, quinazoline derivatives may also exhibit:
- Antimicrobial properties : Some studies suggest efficacy against bacterial strains.
- Enzyme inhibition : Inhibition of enzymes like COX and urease has been reported, indicating potential anti-inflammatory and anti-ulcer activities .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally related compounds can be insightful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-(4-chloroquinazoline) | Lacks chloro and acetamide groups | Lower anticancer activity |
| N-(benzo[d]thiazol-2-yl)-6-bromoquinazolin | Contains bromine instead of chlorine | Higher selectivity against EGFR |
| N-(4-Methylphenyl)acetamide | Lacks quinazoline core | Minimal anticancer activity |
The unique substitution pattern in our compound may confer distinct biological properties compared to other quinazoline derivatives.
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of a closely related quinazoline derivative on MCF-7 cells. Results indicated a significant reduction in cell viability with an IC50 value of approximately 5 µM after 24 hours of treatment. The study also reported increased caspase activity, confirming the induction of apoptosis through mitochondrial pathways .
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition capabilities of various quinazoline derivatives, including our compound. It was found that certain derivatives exhibited potent inhibition against carbonic anhydrase and urease enzymes, suggesting potential applications in treating conditions like glaucoma and peptic ulcers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
